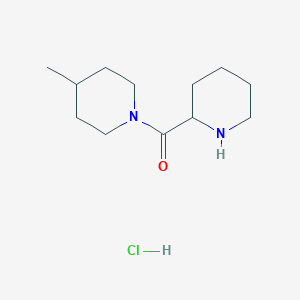

(4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride

Description

Nomenclature and Classification

The systematic nomenclature of (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds, reflecting the precise structural relationships between its constituent components. The preferred International Union of Pure and Applied Chemistry name, (4-methylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride, clearly delineates the connectivity pattern between the two piperidine ring systems and identifies the specific substitution pattern. This nomenclature system provides unambiguous identification of the compound's structure, facilitating accurate communication within the scientific community and ensuring proper identification in chemical databases and literature.

The compound's classification within chemical taxonomy places it firmly within the category of heterocyclic amines, specifically as a substituted piperidine derivative with bis-heterocyclic characteristics. From a broader perspective, the molecule belongs to the class of organic compounds known as heterocyclic amines, which are defined as chemical compounds containing at least one heterocyclic ring with nitrogen-containing amine groups. The dual piperidine structure creates a unique subclass within this category, as compounds featuring multiple connected heterocyclic rings often exhibit enhanced pharmacological potential compared to their monocyclic counterparts.

Alternative nomenclature systems recognize this compound through various synonymous names that reflect different aspects of its structural organization. The Chemical Abstracts Service registry recognizes several naming conventions, including (4-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride and 4-methyl-1-(piperidine-2-carbonyl)piperidine hydrochloride. These alternative names demonstrate the flexibility inherent in chemical nomenclature while maintaining the essential structural information necessary for accurate compound identification. The systematic approach to naming ensures that researchers across different disciplines and geographical regions can accurately identify and discuss this compound without ambiguity.

Table 1: Nomenclature and Synonyms

| Nomenclature Type | Chemical Name |

|---|---|

| International Union of Pure and Applied Chemistry Name | (4-methylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride |

| Primary Synonym | (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride |

| Chemical Abstracts Service Name | (4-Methyl-1-piperidinyl)(2-piperidinyl)methanone hydrochloride |

| Alternative Designation | 4-methyl-1-(piperidine-2-carbonyl)piperidine hydrochloride |

| Structural Descriptor | (4-methylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride |

Historical Context of Piperidine-Based Compounds

The historical development of piperidine chemistry traces its origins to the mid-nineteenth century, establishing a foundation that would ultimately enable the synthesis of complex derivatives such as (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride. The discovery of piperidine itself represents a milestone in heterocyclic chemistry, first reported in 1850 by Scottish chemist Thomas Anderson and independently confirmed in 1852 by French chemist Auguste Cahours, who provided the compound with its current name. Both pioneering researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundational methodology that would influence piperidine chemistry for generations.

The historical significance of piperidine extends beyond its initial discovery to encompass its recognition as a fundamental building block in natural product chemistry and pharmaceutical development. The compound's natural occurrence in black pepper, specifically as part of the piperine molecule responsible for pepper's characteristic pungency, provided early researchers with insights into the biological relevance of piperidine-containing structures. This natural connection established piperidine as more than merely a synthetic curiosity, positioning it as a biologically relevant heterocycle with potential therapeutic applications.

The evolution of piperidine chemistry throughout the twentieth century witnessed increasingly sophisticated synthetic methodologies that enabled the preparation of complex derivatives featuring multiple piperidine units. The development of advanced coupling reactions, selective functionalization techniques, and improved understanding of heterocyclic reactivity patterns created the synthetic foundation necessary for compounds such as (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride. These advances in synthetic methodology reflected broader trends in medicinal chemistry, where researchers sought to create increasingly complex molecular architectures to explore structure-activity relationships and discover new therapeutic agents.

Structural Significance in Heterocyclic Chemistry

The structural architecture of (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride exemplifies the sophisticated molecular design principles that govern modern heterocyclic chemistry, demonstrating how systematic structural modifications can generate compounds with enhanced complexity and potential biological activity. The compound features two distinct piperidine ring systems, each contributing unique electronic and steric characteristics to the overall molecular framework. The six-membered saturated heterocyclic rings, each containing one nitrogen atom and five carbon atoms in sp3-hybridized states, provide conformational flexibility while maintaining structural stability essential for potential pharmaceutical applications.

The connectivity pattern between the two piperidine rings through a methanone bridge creates a molecular architecture that combines the individual properties of each heterocyclic component while generating new characteristics arising from their interaction. The carbonyl group serves as both a connecting element and an electronic modulator, influencing the electron distribution throughout the molecule and potentially affecting its binding interactions with biological targets. This structural feature represents a common design strategy in medicinal chemistry, where heterocyclic components are linked through appropriate spacers to optimize molecular properties and biological activity.

The methyl substitution at the 4-position of one piperidine ring introduces additional structural complexity that significantly influences the compound's three-dimensional shape and electronic characteristics. This substitution pattern affects the conformational preferences of the modified piperidine ring, potentially influencing the overall molecular geometry and creating unique spatial arrangements that may be crucial for biological recognition processes. The strategic placement of the methyl group demonstrates the precision possible in heterocyclic modification, where specific substitution patterns can be employed to fine-tune molecular properties.

The molecular framework of this compound illustrates fundamental principles of heterocyclic chemistry, particularly the concept of structural modularity where discrete heterocyclic units can be combined to create molecules with emergent properties. Piperidine rings, as six-membered saturated heterocycles, exhibit characteristic conformational behavior that includes chair conformations analogous to cyclohexane, but with modified electronic properties due to the nitrogen heteroatom. The presence of the nitrogen atom introduces basic character and potential hydrogen bonding capabilities, while the saturated nature of the rings provides conformational flexibility that may be advantageous for molecular recognition processes.

Table 2: Structural Components and Characteristics

| Structural Element | Description | Significance |

|---|---|---|

| Primary Piperidine Ring | Six-membered saturated heterocycle | Provides conformational flexibility and basic character |

| Secondary Piperidine Ring | 4-Methyl substituted six-membered ring | Introduces steric effects and modified electronics |

| Methanone Bridge | Carbonyl connecting group | Links heterocyclic units and modulates electronics |

| Hydrochloride Salt | Chloride counterion | Enhances stability and solubility characteristics |

| Methyl Substituent | 4-Position substitution | Influences conformational preferences and spatial arrangement |

Registration and Identification Parameters

The comprehensive identification of (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride relies on a systematic collection of registration parameters and analytical identifiers that ensure accurate compound recognition across diverse scientific databases and research applications. The Chemical Abstracts Service registry number 690634-80-1 serves as the primary unique identifier for this compound, providing unambiguous reference within the global chemical literature and enabling efficient database searches across multiple scientific platforms. This registration system ensures that researchers worldwide can accurately identify and reference this specific compound regardless of nomenclature variations or alternative naming conventions.

The molecular formula C12H23ClN2O provides essential compositional information that reflects the compound's elemental constitution and enables verification of its identity through analytical techniques such as mass spectrometry and elemental analysis. The molecular weight of 246.78 grams per mole represents a crucial parameter for analytical calculations and serves as a diagnostic indicator for compound identification during purification and characterization procedures. These fundamental molecular parameters establish the foundation for all subsequent analytical and synthetic work involving this compound.

Advanced structural identifiers include the International Chemical Identifier Key ITPHYLQZNJAUDV-UHFFFAOYSA-N, which provides a unique algorithmic representation of the compound's structural connectivity. This identifier system enables sophisticated database searching and structural comparison operations, facilitating research into structure-activity relationships and chemical similarity analyses. The Simplified Molecular Input Line Entry System representation CC1CCN(CC1)C(=O)C2CCCCN2.Cl offers a linear notation that captures the complete structural information in a format suitable for computational analysis and database storage.

Properties

IUPAC Name |

(4-methylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c1-10-5-8-14(9-6-10)12(15)11-4-2-3-7-13-11;/h10-11,13H,2-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPHYLQZNJAUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383329 | |

| Record name | (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690634-80-1 | |

| Record name | Piperidine, 4-methyl-1-(2-piperidinylcarbonyl)-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690634-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylpiperidin-1-yl)(piperidin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods of (4-Methylpiperidino)(2-piperidinyl)methanone Hydrochloride

General Synthetic Strategy

The synthesis typically involves:

- Preparation of substituted piperidine intermediates

- Formation of the methanone (carbonyl) linkage between the two piperidine rings

- Conversion to hydrochloride salt for purification and stability

This approach is consistent with standard methodologies for piperidine-based ketones, leveraging selective acylation or coupling reactions under controlled conditions.

Stepwise Synthesis Details

Step 1: Preparation of 4-Methylpiperidine Intermediate

- Starting from piperidine-4-carboxylic acid, selective methylation at the 4-position can be achieved using transfer hydrogenation methods.

- Transfer hydrogenation utilizes formaldehyde as a hydrogen donor, palladium on charcoal as a catalyst, and acidic aqueous conditions (e.g., formic acid), heated to 90–95 °C to yield 1-methylpiperidine-4-carboxylic acid.

- This step ensures regioselective methylation without over-reduction.

Step 2: Formation of Methanone Linkage

- The 4-methylpiperidine derivative is then converted to an acid chloride intermediate using thionyl chloride.

- This intermediate reacts with 2-piperidinyl amine or its derivatives to form the corresponding methanone (ketone) linkage, yielding (4-methylpiperidino)(2-piperidinyl)methanone.

- Reaction conditions typically involve anhydrous solvents and controlled temperatures to prevent side reactions.

Step 3: Hydrochloride Salt Formation

Alternative Synthetic Routes

- Mannich condensation has been reported as a viable method for synthesizing substituted piperidones, which can be adapted for the preparation of piperidine-based methanones.

- This involves condensation of amines, formaldehyde, and ketones under ethanol medium, yielding β-amino carbonyl compounds that can be further modified to the target compound.

- Such methods provide an alternative approach for constructing the piperidine ring with desired substitutions.

Research Findings and Analytical Data

Notes on Process Optimization and Quality Control

- Use of transfer hydrogenation avoids the need for gaseous hydrogen, enhancing safety and scalability.

- Maintaining reaction temperatures below 100 °C during methylation prevents decomposition.

- Acid chloride formation must be performed under anhydrous conditions to avoid hydrolysis.

- Salt formation with HCl ensures a crystalline solid with improved shelf life and purity.

- Purity optimization includes recrystallization and chromatographic techniques such as HPLC, supported by NMR and mass spectrometry for structural verification.

- Avoiding high temperatures during amide formation reduces discoloration and side products.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Methylation of piperidine-4-carboxylic acid | Formaldehyde, Pd/C, formic acid, 90–95 °C | 1-Methylpiperidine-4-carboxylic acid |

| 2 | Conversion to acid chloride | Thionyl chloride, anhydrous solvent | 1-Methylpiperidine-4-carbonyl chloride |

| 3 | Amide formation | Reaction with 2-piperidinyl amine | (4-Methylpiperidino)(2-piperidinyl)methanone (free base) |

| 4 | Salt formation | Hydrochloric acid, 1.5 equivalents, ambient temperature | Hydrochloride salt of (4-Methylpiperidino)(2-piperidinyl)methanone |

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine rings can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride.

Reduction: Reduced derivatives with hydrogenated piperidine rings.

Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Antiinflammatory Properties

Recent studies have highlighted the potential of piperidine derivatives in modulating inflammatory responses. For instance, a compound related to (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride was identified as an inhibitor of Toll-like receptor signaling, which is crucial in mediating immune responses. This compound demonstrated the ability to reduce TNFα release in macrophages stimulated by various TLR ligands, indicating its role as a potential anti-inflammatory agent .

2. Neuropharmacological Applications

Piperidine derivatives are being investigated for their effects on cognitive functions and neuropsychiatric disorders. Compounds with similar structures have shown promise in addressing symptoms associated with schizophrenia and other cognitive dysfunctions. For example, modifications of piperidine-based scaffolds have been linked to improved activity against cognitive impairments .

Pharmacological Insights

1. Structure-Activity Relationship Studies

Research into the structure-activity relationships of piperidine derivatives has revealed that specific modifications can enhance their pharmacological profiles. For instance, the introduction of various substituents on the piperidine ring has been shown to influence potency and selectivity for biological targets, making these compounds suitable for drug development .

2. Drug Development and Optimization

The optimization of pharmacokinetic properties is critical for the development of effective therapeutics. Studies have demonstrated that derivatives of (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride can be modified to improve their bioavailability and metabolic stability while maintaining or enhancing their biological activity .

Case Studies

Mechanism of Action

The mechanism of action of (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers: 2- vs. 4-Piperidinyl Substitution

The compound (4-Methylpiperidino)(4-piperidinyl)methanone hydrochloride (CAS: 690632-27-0) serves as a direct positional isomer, differing only in the substitution site of the piperidinyl group (4-position instead of 2-position). Key distinctions include:

- Molecular Interactions : The 2-piperidinyl group in the target compound introduces steric and electronic effects that may alter receptor binding compared to the 4-piperidinyl isomer.

- Commercial Demand : Sales data indicate higher annual demand for the 2-piperidinyl variant (21 bottles vs. 11 bottles for the 4-piperidinyl isomer), suggesting broader research utility .

Piperidine vs. Piperazine Derivatives

1-Piperazinyl(4-pyridinyl)methanone hydrochloride (CAS: N/A) replaces the piperidine moiety with a piperazine ring. Differences include:

Heterocyclic Modifications: Quinoline and Indole Derivatives

3,4-Dihydro-1(2H)-quinolinyl(2-piperidinyl)methanone hydrochloride (CAS: 1236254-93-5) incorporates a dihydroquinoline ring system. Key contrasts include:

- Molecular Weight : Higher molecular weight (280.13 g/mol vs. 246.77 g/mol) may reduce bioavailability due to increased hydrophobicity .

2,3-Dihydro-1H-indol-1-yl(2-piperidinyl)methanone hydrochloride (CAS: N/A) features an indole ring, introducing hydrogen-bonding capabilities absent in the target compound. This modification could improve aqueous solubility .

Physicochemical and Commercial Comparison

| Property | Target Compound (CAS: 690634-80-1) | 4-Piperidinyl Isomer (CAS: 690632-27-0) | Piperidino(2-piperidinyl)methanone HCl (No Methyl) |

|---|---|---|---|

| Molecular Weight (g/mol) | 246.77 | 246.77 | 232.74 (estimated) |

| Purity | ≥95% | ≥95% | Not specified |

| Price (1g) | JPY 13,000 | Not listed | Contact seller |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Key Structural Feature | 4-Methylpiperidine + 2-piperidinyl | 4-Methylpiperidine + 4-piperidinyl | Piperidine (no methyl) + 2-piperidinyl |

Sources:

Biological Activity

(4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride, with the molecular formula C12H22N2O·HCl, is a piperidine derivative notable for its unique dual piperidine ring structure linked by a methanone group. This compound has garnered interest in various fields, particularly in chemistry and pharmacology, due to its potential biological activities and applications.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C12H22N2O·HCl

- IUPAC Name : (4-methylpiperidin-1-yl)-piperidin-2-ylmethanone;hydrochloride

- InChI Key : ITPHYLQZNJAUDV-UHFFFAOYSA-N

Synthesis

The synthesis typically involves the reaction of 4-methylpiperidine with 2-piperidinylmethanone under controlled conditions, often utilizing solvents like ethanol or methanol and catalysts such as hydrochloric acid. The process is optimized for high yield and purity through techniques like recrystallization or chromatography.

The biological activity of (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride is primarily attributed to its interaction with specific molecular targets in biological systems. This interaction can modulate enzyme or receptor activity, leading to various physiological effects. The exact pathways depend on the biological context and the specific systems being investigated.

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.

- Antiviral Properties : Investigations into its antiviral activity are ongoing, with some reports indicating efficacy against specific viral strains.

- CNS Activity : Given its structural similarities to other piperidine derivatives, it may influence central nervous system receptors, warranting studies on its neuropharmacological effects.

Comparative Analysis

To better understand the biological implications of (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride, a comparison with similar compounds can be insightful:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Methylpiperidine | Single piperidine ring | Basic amine functionality |

| 2-Piperidinylmethanone | Single piperidine ring | Potential neuroactive properties |

| N-Methylpiperidine | Single piperidine ring | Similar CNS activity |

| (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride | Dual piperidine rings | Unique interactions; potential for novel drug development |

Case Study: Antimicrobial Efficacy

A case study conducted on the antimicrobial properties of (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride involved testing against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis.

Research Findings

- Antiviral Studies : A series of experiments demonstrated that this compound could inhibit viral replication in vitro, particularly against RNA viruses. Further investigations are required to elucidate the specific mechanisms involved.

- CNS Interaction : Studies utilizing receptor binding assays revealed that (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride interacts with neurotransmitter receptors, impacting signaling pathways associated with anxiety and depression.

- Toxicology Assessments : Toxicological evaluations have shown that at therapeutic doses, the compound exhibits a favorable safety profile; however, further studies are necessary to fully assess long-term effects.

Q & A

Q. What are the optimal synthetic routes for (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, describes a protocol using piperidine and sulfonyl chloride with triethylamine in dichloromethane at room temperature . Adapting this, the target compound could be synthesized via a Mannich reaction or coupling between 4-methylpiperidine and 2-piperidinylmethanone precursors. Optimization involves:

- Solvent selection : Test polar aprotic solvents (e.g., DMF) vs. chlorinated solvents (e.g., DCM) for yield and purity.

- Base choice : Compare triethylamine, DBU, or inorganic bases to minimize side reactions.

- Temperature control : Screen reactions at 0°C, RT, and reflux to identify kinetic vs. thermodynamic products.

Monitor progress via TLC or LC-MS, and purify via recrystallization (ethanol/water) or column chromatography (silica gel, eluent gradient) .

Q. How can researchers characterize the purity and structural integrity of (4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride using advanced analytical techniques?

- Methodological Answer :

- Purity analysis : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to quantify impurities. specifies 95% purity, so validate against certified reference standards .

- Structural confirmation :

- NMR : Assign peaks for the methyl group (δ ~1.2 ppm, singlet) and piperidinyl protons (δ ~1.5–3.0 ppm, multiplet) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 247.17 (C₁₂H₂₂N₂O·HCl) .

- XRD (if crystalline) : Resolve stereochemistry of the methanone bridge.

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound’s reactivity in different solvent systems?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected by-products in polar solvents) require mechanistic interrogation:

- Kinetic studies : Use stopped-flow NMR to track intermediate formation in DCM vs. DMSO.

- DFT calculations : Model solvent effects on transition states (e.g., solvation energy in polar solvents stabilizing charged intermediates) .

- By-product isolation : Identify impurities via preparative HPLC and characterize their structures (e.g., hydrolysis products in aqueous conditions) .

Q. What are the best practices for ensuring the compound’s stability during long-term storage in research settings?

- Methodological Answer : specifies storage in sealed containers at RT, but stability studies are critical:

- Forced degradation : Expose the compound to heat (40°C), light (UV/Vis), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .

- Stabilizers : Add desiccants (silica gel) or antioxidants (BHT) if decomposition is oxidative.

- Lyophilization : For hygroscopic batches, lyophilize and store under argon .

Q. How can computational modeling predict the compound’s interactions with biological targets, and what experimental validations are required?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to acetylcholine esterase (targeting the piperidinyl moiety) .

- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability .

- Experimental validation :

- Enzyme assays : Measure IC₅₀ against purified targets (e.g., acetylcholinesterase inhibition ).

- SPR/BLI : Quantify binding kinetics (ka/kd) for hit confirmation.

Q. What methodologies are recommended for investigating the compound’s potential as a chiral catalyst in asymmetric synthesis?

- Methodological Answer :

- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and test catalytic activity in model reactions (e.g., aldol additions) .

- Stereochemical analysis : Use circular dichroism (CD) or VCD to confirm absolute configuration.

- Catalytic screening : Compare enantiomeric excess (ee) in asymmetric hydrogenation using Ru-BINAP complexes .

Data Contradiction Analysis

If conflicting data arise (e.g., variable yields in synthetic protocols):

- Reproducibility checks : Replicate reactions in triplicate under identical conditions.

- Batch analysis : Compare impurity profiles across suppliers (e.g., vs. custom-synthesized batches) .

- Cross-validation : Use orthogonal techniques (e.g., NMR and LC-MS) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.